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Compound Name:
3-Chloro-5-ethoxy-4-

methoxybenzaldehyde

CAS No.: 736948-97-3

Cat. No.: B2813180

Get Quote

Technical Profile: 3-Chloro-5-ethoxy-4-
methoxybenzaldehyde
Executive Summary & Structural Logic
3-Chloro-5-ethoxy-4-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative

functioning as a high-value intermediate in medicinal chemistry. Structurally, it belongs to the

vanilloid family, specifically serving as a halogenated analog of the Apremilast intermediate (3-

ethoxy-4-methoxybenzaldehyde).

The introduction of the chlorine atom at the C3 position (relative to the IUPAC numbering where

the aldehyde is C1, but often referred to as C5 in vanillin nomenclature) significantly alters the

electronic landscape of the aromatic ring. This modification is typically employed in Structure-

Activity Relationship (SAR) studies to:

Block Metabolic Hotspots: The chlorine atom obstructs oxidative metabolism at the aromatic

ring position, potentially extending the half-life of derived pharmacophores.
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Modulate Lipophilicity: The chloro-substituent increases the

, enhancing membrane permeability compared to its non-halogenated parent.

Chemical Identity Data
Property Specification

CAS Number 736948-97-3

IUPAC Name 3-Chloro-5-ethoxy-4-methoxybenzaldehyde

Molecular Formula C₁₀H₁₁ClO₃

Molecular Weight 214.65 g/mol

SMILES CCOC1=C(OC)C(Cl)=CC(C=O)=C1

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, CH₂Cl₂, MeOH; Insoluble in

water

Melting Point 65–68 °C (Predicted/Analogous)

Retrosynthetic Analysis & Pathway Design
To synthesize this compound with high regioselectivity, we must navigate the directing effects

of the existing substituents. Direct chlorination of 3-ethoxy-4-methoxybenzaldehyde is viable

but can yield inseparable isomers.

A more robust, self-validating protocol utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)

as the starting scaffold. The hydroxyl group at C4 provides powerful ortho-direction for the

chlorination step, ensuring the halogen installs exclusively at the C5 position (which becomes

C3 in the final product numbering).

Pathway Visualization
The following diagram illustrates the logical flow from commodity chemicals to the target

building block.
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(MeI, K2CO3, DMF)
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Figure 1: Stepwise synthesis route ensuring regiochemical fidelity via the 4-OH directing group.

Detailed Experimental Protocols
Note: These protocols assume standard Schlenk line techniques and analytical grade reagents.

Step 1: Regioselective Chlorination
Objective: Install chlorine at the C5 position of Ethyl Vanillin. Reaction: 3-Ethoxy-4-

hydroxybenzaldehyde + NCS

5-Chloro-3-ethoxy-4-hydroxybenzaldehyde.

Setup: Charge a 250 mL round-bottom flask with Ethyl Vanillin (10.0 g, 60.2 mmol) and

glacial Acetic Acid (60 mL).

Addition: Add N-Chlorosuccinimide (NCS) (8.8 g, 66.0 mmol, 1.1 eq) portion-wise over 15

minutes at room temperature.

Mechanism Note: NCS provides a controlled source of

. The phenolic OH activates the ortho position (C5). The aldehyde (C1) deactivates C2
and C6, preventing side reactions.

Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The

product spot will be less polar than the starting material.
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Workup: Pour the reaction mixture into ice-cold water (300 mL). The chlorinated intermediate

typically precipitates as a solid.

Isolation: Filter the precipitate, wash with cold water (

mL), and dry under vacuum.

Yield Expectation: 85–90%

Checkpoint: ¹H NMR should show two aromatic singlets (or doublets with

Hz), confirming the 1,3,4,5-substitution pattern.

Step 2: O-Methylation (Capping)
Objective: Convert the phenol to a methoxy group to yield the final target. Reaction: 5-Chloro-

3-ethoxy-4-hydroxybenzaldehyde + MeI

3-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Setup: Dissolve the Intermediate A (10.0 g, 50 mmol) in anhydrous DMF (50 mL).

Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 eq).

Stir for 15 minutes to generate the phenoxide anion.

Color Change: The solution typically turns bright yellow/orange due to phenoxide

formation.

Alkylation: Add Methyl Iodide (MeI) (4.7 mL, 75 mmol, 1.5 eq) dropwise via syringe.

Safety: MeI is a volatile alkylating agent.[1] Perform in a fume hood.

Reaction: Stir at room temperature for 3 hours.

Workup: Quench with water (200 mL) and extract with Ethyl Acetate (

mL). Wash the combined organics with brine to remove DMF.

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane if

necessary.
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Structural Characterization (Spectroscopic Markers)
To validate the structure, the following spectroscopic signatures must be observed. The data

below is derived from high-fidelity simulations of the target structure.

¹H NMR (400 MHz, CDCl₃)
Shift (

ppm)
Multiplicity Integration Assignment Interpretation

9.85 Singlet (s) 1H -CHO
Aldehyde proton

(deshielded).

7.62
Doublet (

Hz)
1H Ar-H (C2)

Aromatic proton

between OEt and

CHO.

7.41
Doublet (

Hz)
1H Ar-H (C6)

Aromatic proton

between Cl and

CHO.

4.15
Quartet (

Hz)
2H -OCH₂CH₃

Methylene of the

ethoxy group.

3.96 Singlet (s) 3H -OCH₃
Methoxy group at

C4.

1.48
Triplet (

Hz)
3H -OCH₂CH₃

Methyl of the

ethoxy group.

Note on Coupling: The aromatic protons at C2 and C6 are meta to each other. A small coupling

constant (

Hz) is characteristic of this substitution pattern.

¹³C NMR (100 MHz, CDCl₃)
Carbonyl: ~190.5 ppm (CHO)

Aromatic C-O: ~153.0 ppm (C-OEt), ~150.0 ppm (C-OMe)
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Aromatic C-Cl: ~129.0 ppm (C-Cl)

Aliphatic: ~65.0 ppm (OCH₂), ~60.5 ppm (OCH₃), ~14.5 ppm (CH₃)

Handling & Safety Profile
Hazard Class: Irritant (Skin/Eye).[2]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to

autoxidation to carboxylic acids upon prolonged air exposure.

Reactivity: Incompatible with strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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